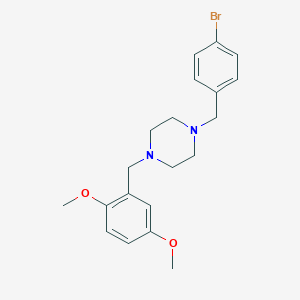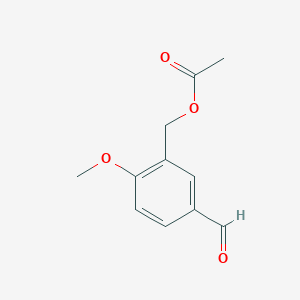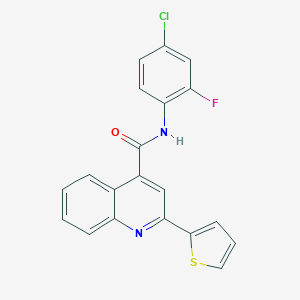![molecular formula C27H24ClN3O5 B442482 10-ACETYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B442482.png)
10-ACETYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-ACETYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a furan ring and substituted with various functional groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-ACETYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzodiazepine Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a cycloaddition reaction, often involving a Diels-Alder reaction.
Functional Group Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
10-ACETYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
10-ACETYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 10-ACETYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby preventing substrate access and reducing enzyme activity.
Receptor Binding: Interaction with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with a simpler structure, commonly used as an anxiolytic and muscle relaxant.
Nitrazepam: A benzodiazepine with similar sedative and hypnotic properties.
Furazepam: A compound with a furan ring, used for its anxiolytic and anticonvulsant effects.
Uniqueness
10-ACETYL-11-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H24ClN3O5 |
|---|---|
Peso molecular |
505.9g/mol |
Nombre IUPAC |
5-acetyl-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H24ClN3O5/c1-15(32)30-21-7-5-4-6-19(21)29-20-13-27(2,3)14-22(33)25(20)26(30)24-11-10-23(36-24)17-9-8-16(31(34)35)12-18(17)28/h4-12,26,29H,13-14H2,1-3H3 |
Clave InChI |
HGGLKSMWCUHTPK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl |
SMILES canónico |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442406.png)
![4-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B442407.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B442408.png)

![4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B442410.png)
![Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B442411.png)
![Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B442412.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B442414.png)
![ethyl 2-[(6-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-6-oxohexanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442415.png)

![Methyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B442418.png)
![Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate](/img/structure/B442419.png)

